molecular formula C16H18O2 B14286254 4-(4-Phenylbutyl)benzene-1,2-diol CAS No. 119189-32-1

4-(4-Phenylbutyl)benzene-1,2-diol

Cat. No.: B14286254
CAS No.: 119189-32-1
M. Wt: 242.31 g/mol
InChI Key: PEMMCHVJDAVCMU-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)benzene-1,2-diol is a synthetic organic compound featuring a catechol (benzene-1,2-diol) core structure substituted with a 4-phenylbutyl chain . This molecular architecture, which combines a polar dihydroxybenzene moiety with an extended hydrophobic alkyl-aromatic tail, makes it a compound of significant interest in medicinal chemistry and biochemical research. The catechol unit is a known pharmacophore present in many biologically active molecules and is capable of hydrogen bonding and chelation . Compounds with a benzene-1,2-diol structure have been investigated for their potential to interact with biological macromolecules. Research on analogous structures shows that such molecules can bind to DNA through non-covalent interactions, such as groove binding, which can influence genetic expression and is a key area of study for developing new therapeutic agents . The specific arrangement of the 4-phenylbutyl chain in this compound may be explored for targeting enzymatic processes or for its potential role as an intermediate in the synthesis of more complex molecules for the pharmaceutical industry. Researchers can utilize this chemical in the development of novel small molecules for studying cell signaling pathways or for creating inhibitors for aspartic proteases, drawing parallels from research on similar compounds designed to target enzymes like BACE2 for metabolic diseases . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

119189-32-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-(4-phenylbutyl)benzene-1,2-diol

InChI

InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2

InChI Key

PEMMCHVJDAVCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

4-(4-Phenylbutyl)benzene-1,2-diol (C₁₆H₁₈O₂; MW 242.31 g/mol) features a benzene ring with hydroxyl groups at positions 1 and 2 and a 4-phenylbutyl chain at position 4. The IUPAC name, this compound, reflects this substitution pattern. Key identifiers include:

  • CAS Registry : 119189-32-1
  • ChEMBL ID : CHEMBL442420
  • SMILES : C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O

The compound’s ortho-dihydroxy configuration and hydrophobic side chain influence its physicochemical behavior, including solubility and hydrogen-bonding capacity.

Ortho-Directed Alkylation via Boronate Ester Intermediates

Boronate-Mediated Alkylation Strategy

The most well-documented synthesis involves ortho-specific alkylation using 1,3,2-benzodioxaborin intermediates. This method leverages phenylboronic acid to form a directing group, enabling regioselective alkylation at the ortho position relative to the hydroxyl group.

General Procedure A: Formation of 2-Phenyl-4-(4-phenylbutyl)-1,3,2-benzodioxaborin

A mixture of phenol (10 mmol), phenylboronic acid (12 mmol), 4-phenylbutyraldehyde (15 mmol), and trichloroacetic acid (0.5 g) in toluene undergoes reflux for 20 h with azeotropic water removal. Chromatographic purification (5% ethyl acetate/hexane) yields the boronate ester (50%, m.p. 78–79°C).

Reaction Conditions :

Component Quantity Role
Phenol 0.941 g Substrate
Phenylboronic acid 1.46 g Boronate director
4-Phenylbutyraldehyde 2.22 g Alkylating agent
Trichloroacetic acid 0.5 g Lewis acid catalyst
General Procedure B: Boronate Cleavage to Yield Alkylated Phenol

The boronate ester (1 mmol) is treated with anhydrous AlCl₃ (3 mmol) and tert-butylamine borane (6 mmol) in dichloromethane at 0°C. After 20 h, acidic workup and chromatography yield 2-(4-phenylbutyl)phenol (95%).

Critical Step : The borane reductant selectively cleaves the B–O bond without disturbing the alkyl chain.

Adaptation for Catechol Derivatives

To synthesize this compound, the above method requires modification:

  • Protection of One Hydroxyl Group : Catechol is mono-protected (e.g., as a methyl ether) to direct boronate formation.
  • Boronate Ester Formation : The free hydroxyl reacts with phenylboronic acid, directing alkylation to the ortho position.
  • Deprotection : Removal of the protecting group restores the diol functionality.

Challenges :

  • Competing alkylation at multiple positions due to catechol’s high reactivity.
  • Steric hindrance from the 4-phenylbutyl chain during boronate cleavage.

Alternative Synthetic Routes

Friedel-Crafts Alkylation

Direct alkylation of catechol with 4-phenylbutyl chloride in the presence of AlCl₃ faces limitations due to carbocation rearrangements. Tertiary or benzylic halides are preferred to stabilize the electrophile.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-bromocatechol) coupled with 4-phenylbutylboronic acid under Pd catalysis could theoretically yield the target compound. However, the diol’s polarity complicates catalyst compatibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (250 MHz, CDCl₃) : δ 8.0 (d, 2H), 7.4 (m, 3H), 7.0–7.3 (m, 9H), 5.3 (m, 1H), 2.7 (m, 2H).
  • ¹³C NMR : Expected signals at δ 150–155 ppm (C–O), δ 125–140 ppm (aromatic carbons), and δ 25–35 ppm (alkyl chain).

Mass Spectrometry

  • ESI-MS : m/z 243.1 [M+H]⁺ (calc. 242.31).

Applications and Pharmacological Relevance

This compound shares structural motifs with GluN2B NMDA receptor antagonists like WMS-1410. The diol’s hydroxyl groups mediate hydrogen bonding with receptor residues, while the 4-phenylbutyl chain enhances hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, CrO3, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: AlCl3, FeCl3, H2SO4

Major Products Formed

Scientific Research Applications

4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Catechol Derivatives

Catechol derivatives are often modified at the 4-position to tune their properties. Key structural analogues include:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 4-Position Key Properties/Applications References
4-(4-Phenylbutyl)benzene-1,2-diol 4-Phenylbutyl (Inferred) Potential enzyme inhibition or fluorescence applications
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) Naphthalene-vinyl Fluorescent probe for transthyretin (TTR) conformations; >100 nm emission shift upon binding
4-(Heptyloxy)benzene-1,2-diol (7-BDO) Heptyloxy Antimicrobial activity against citrus canker; alkyl chain length affects potency
4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol Brominated benzyl Carbonic anhydrase (CA), acetylcholinesterase (AChE) inhibition
4-(4-Hydroxyphenethyl)benzene-1,2-diol 4-Hydroxyphenethyl Competitive urease inhibitor (Ki = 1.48 µM); potential for treating H. pylori infections
3-(3,5-Dichlorophenyl)benzene-1,2-diol 3,5-Dichlorophenyl Metabolite of PCB 14; intra-/intermolecular hydrogen bonding in crystal structure

Functional Differences Based on Substituents

Fluorescent Probes
  • SB-11 and SB-14 (naphthyl-vinyl substituents) exhibit extended fluorescence lifetimes and conformational discrimination in amyloid fibril studies. Their emission maxima shift >100 nm upon binding to native vs. misfolded TTR, enabling real-time monitoring of protein aggregation .
  • This compound lacks direct fluorescence data but shares a bulky aromatic substituent that may enhance binding to hydrophobic protein pockets.
Enzyme Inhibition
  • 4-(4-Hydroxyphenethyl)benzene-1,2-diol acts as a competitive urease inhibitor, outperforming many analogues due to its hydroxyphenethyl group, which likely forms hydrogen bonds with the enzyme’s active site .
  • Bromophenols (e.g., 4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol) show dual inhibition of CA and AChE, attributed to halogen-induced electronic effects enhancing interactions with catalytic residues .
Antimicrobial and Antifungal Activity
  • Alkoxy-substituted catechols (4-BDO, 7-BDO) demonstrate alkyl chain-dependent antimicrobial activity. For example, 7-BDO (heptyloxy) shows superior efficacy against Xanthomonas citri, a citrus canker pathogen, compared to shorter-chain analogues .
  • Chlorinated derivatives (e.g., 3-(3,5-dichlorophenyl)benzene-1,2-diol) exhibit structural stability via O–H···Cl interactions, though their bioactivity remains underexplored .

Q & A

Q. How can structural discrepancies in synthetic 4-(4-Phenylbutyl)benzene-1,2-diol derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from stereoisomerism or regiochemical variations. For example, cis/trans isomers in stilbene derivatives were distinguished via 2D-NMR (NOESY) and MS/MS fragmentation patterns . Computational modeling (DFT) can predict stable conformers and compare with experimental NMR shifts .

Q. What experimental strategies assess the genotoxic potential of benzene-1,2-diol derivatives?

  • Methodological Answer :
  • In vitro : Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations.
  • In vivo : Micronucleus assay in rodent bone marrow. Oral administration (10–100 mg/kg) followed by bone marrow extraction and Giemsa staining quantifies chromosomal damage .

Q. How do degradation pathways of this compound under oxidative conditions inform stability studies?

  • Methodological Answer : Simulate degradation using UV/H2O2 or UV/TiO2 systems. Analyze intermediates via LC-MS (e.g., [M-H]⁻ ions for hydroxylated products). Key intermediates include:
Retention Time (min)Proposed Structurem/z
5.434-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol244
3.174-(2-Hydroxypropan-2-yl)benzene-1,2-diol168
Compare with BPA degradation pathways to predict analogous hydroxylation/cleavage mechanisms .

Q. What methodologies elucidate receptor-binding interactions of this compound in adrenergic systems?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3H-labeled epinephrine or norepinephrine in competitive binding studies with transfected HEK293 cells expressing α/β-adrenoceptors. Calculate Ki values via Cheng-Prusoff equation .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor docking (e.g., β2-adrenoceptor PDB: 2RH1) to identify key hydrogen bonds with Ser203/Ser207 residues .

Q. How can Schiff base metal complexes of this compound enhance catalytic or therapeutic applications?

  • Methodological Answer : Condense the diol with aldehydes (e.g., 2-hydroxybenzaldehyde) to form Schiff bases. Complex with Pt(IV) or Pd(II) salts in ethanol under reflux. Characterize via UV-vis (d-d transitions at 400–500 nm) and cyclic voltammetry to assess redox activity. Test antimicrobial efficacy via MIC assays against S. aureus .

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